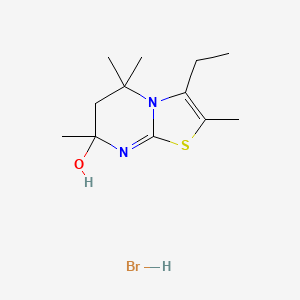
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various alkyl and hydroxyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Pyrimidine Ring: The thiazole intermediate is then reacted with a pyrimidine derivative under controlled conditions to form the fused ring system.
Introduction of Substituents: Alkyl groups and hydroxyl groups are introduced through alkylation and hydroxylation reactions, respectively.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiazole or pyrimidine rings.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Indole derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide stands out due to its unique thiazolopyrimidine structure, which imparts distinct chemical and biological properties. Its specific substituents and hydrobromide form further differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
21457-29-4 |
|---|---|
Molekularformel |
C12H21BrN2OS |
Molekulargewicht |
321.28 g/mol |
IUPAC-Name |
3-ethyl-2,5,5,7-tetramethyl-6H-[1,3]thiazolo[3,2-a]pyrimidin-7-ol;hydrobromide |
InChI |
InChI=1S/C12H20N2OS.BrH/c1-6-9-8(2)16-10-13-12(5,15)7-11(3,4)14(9)10;/h15H,6-7H2,1-5H3;1H |
InChI-Schlüssel |
VAFPLEOTZGQIRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC2=NC(CC(N12)(C)C)(C)O)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
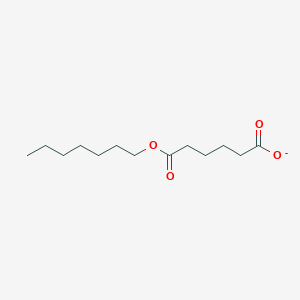
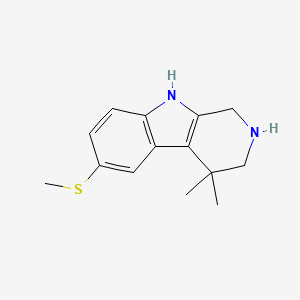
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
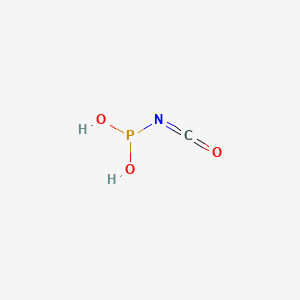



![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

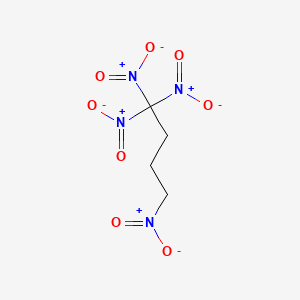

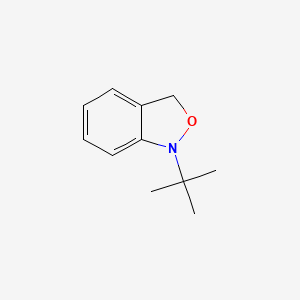
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
